molecular formula C9H6Cl2O B1306028 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene CAS No. 3598-66-1

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

Cat. No. B1306028
CAS RN: 3598-66-1
M. Wt: 201.05 g/mol
InChI Key: HCGOBPUSIBTNRV-UHFFFAOYSA-N
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Description

The compound "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene" is a chlorinated benzene derivative with a propargyl ether functional group. This structure suggests potential reactivity typical of halogenated aromatics and alkynes, which may be explored in various chemical reactions and synthesis pathways.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines . This suggests that similar palladium-catalyzed methodologies could potentially be applied to the synthesis of "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene," although the specific details of such a synthesis are not provided in the data.

Molecular Structure Analysis

While the exact molecular structure analysis of "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene" is not detailed, related compounds exhibit interesting structural features. For instance, the crystal structure of "1,4-Bis(6-chloropyrimidin-4-yloxy)benzene" shows a planar arrangement of the benzene ring with perpendicular pyrimidine rings . This could imply that "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene" may also exhibit a planar benzene core with substituents affecting its overall geometry.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from similar structures. For example, the presence of electron-withdrawing groups, such as chloro substituents, can enhance the activity of benzene derivatives in anion transport . Additionally, the propargyl ether group in "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene" may undergo cycloaddition reactions or serve as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene" are not directly reported, but related compounds show a variety of properties. For instance, the photophysical properties of "1,4-bis(1,3-diazaazulen-2-yl)benzene" indicate potential for use in optoelectronic applications . The presence of chloro and alkyne groups in "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene" suggests it may have unique electronic properties that could be explored for similar applications.

Scientific Research Applications

  • Field : Environmental Health
    • Application : The compound tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a chlorinated organophosphate that is structurally similar to 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene . It is used in a variety of applications including flame retardants, pesticides, plasticizers, and nerve gases .
    • Method : The study aimed to assess the effect of TDCPP on human intestinal health by evaluating both intestinal flora and human cell Caco-2 .
    • Results : TDCPP exposure altered the composition of intestinal flora and increased the proportion of pathogenic bacteria . Certain pathways were affected by TDCPP, and the resulting metabolic disorders might cause health problems .
  • Field : Antimicrobial Research

    • Application : A study was conducted on the synthesis, antimicrobial evaluation, and in silico studies of quinoline—1H-1,2,3-triazole molecular hybrids . These hybrids were synthesized via copper (I)-catalyzed azide-alkyne [3+2] dipolar cycloaddition reaction (CuAAC) .
    • Method : The study involved the synthesis of these hybrids and their evaluation for antimicrobial activity . A uniform test concentration of 32 μg/mL was used for the whole-cell growth inhibition assays .
    • Results : Antimicrobial evaluation identified compound 16 as the most active hybrid in the library with a broad-spectrum antibacterial activity . The compound also showed interesting antifungal profile against C. albicans and C. neoformans .
  • Field : Chemical Manufacturing

    • Application : “1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene” is available for purchase from chemical suppliers . It can be used in various chemical reactions as a reagent .
    • Method : The specific methods of application would depend on the particular chemical reaction or process in which this compound is being used .
    • Results : The outcomes would also vary based on the specific application or experiment .
  • Field : Antimicrobial Research

    • Application : A study was conducted on the synthesis, antimicrobial evaluation, and in silico studies of quinoline—1H-1,2,3-triazole molecular hybrids . These hybrids were synthesized via copper (I)-catalyzed azide-alkyne [3+2] dipolar cycloaddition reaction (CuAAC) .
    • Method : The study involved the synthesis of these hybrids and their evaluation for antimicrobial activity . A uniform test concentration of 32 μg/mL was used for the whole-cell growth inhibition assays .
    • Results : Antimicrobial evaluation identified compound 16 as the most active hybrid in the library with a broad-spectrum antibacterial activity . The compound also showed interesting antifungal profile against C. albicans and C. neoformans .
  • Field : Chemical Manufacturing

    • Application : “1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene” is available for purchase from chemical suppliers . It can be used in various chemical reactions as a reagent .
    • Method : The specific methods of application would depend on the particular chemical reaction or process in which this compound is being used .
    • Results : The outcomes would also vary based on the specific application or experiment .

properties

IUPAC Name

1,3-dichloro-2-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGOBPUSIBTNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380284
Record name 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

CAS RN

3598-66-1
Record name 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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